C14H16ClN3O5S2

Description

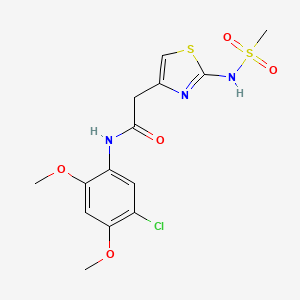

The compound with the molecular formula C14H16ClN3O5S2 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a combination of aromatic rings, chlorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula |

C14H16ClN3O5S2 |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetamide |

InChI |

InChI=1S/C14H16ClN3O5S2/c1-22-11-6-12(23-2)10(5-9(11)15)17-13(19)4-8-7-24-14(16-8)18-25(3,20)21/h5-7H,4H2,1-3H3,(H,16,18)(H,17,19) |

InChI Key |

XDGLOFWWAAOGSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H16ClN3O5S2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions. This step often requires the use of strong acids or bases as catalysts.

Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as chlorine, nitrogen, and sulfur. These steps may involve halogenation, nitration, and sulfonation reactions, respectively.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C14H16ClN3O5S2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide, potassium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

C14H16ClN3O5S2: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of C14H16ClN3O5S2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

C14H16ClN3O5S2: can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:

C14H15ClN3O5S2: This compound has a similar structure but with one less hydrogen atom, which may affect its reactivity and biological activity.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound C14H16ClN3O5S2, a chlorinated derivative of cinnamic acid, has garnered attention for its promising biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated aromatic ring, a sulfonamide group, and multiple functional groups that contribute to its biological activity. The compound's lipophilicity, solubility, and overall pharmacokinetic properties significantly influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Efficacy Against Bacteria

- Gram-Positive Bacteria : The compound has shown effectiveness against Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains. In a study evaluating a series of chlorinated cinnamic anilides, several derivatives exhibited submicromolar activity against these pathogens, outperforming conventional antibiotics like ampicillin and rifampicin .

- Mycobacterial Strains : It was also effective against mycobacterial strains such as Mycobacterium smegmatis and Mycobacterium tuberculosis. The study highlighted that certain derivatives had comparable or superior efficacy to established treatments .

| Compound | Activity Against S. aureus | Activity Against E. faecalis | Activity Against Mycobacteria |

|---|---|---|---|

| This compound | High | High | Moderate |

| Ampicillin | Moderate | Moderate | Low |

| Rifampicin | Low | Low | High |

Cytotoxicity Studies

While evaluating the cytotoxic effects of this compound on mammalian cells, it was found to exhibit low cytotoxicity towards primary porcine monocyte-derived macrophages. This suggests a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorine Substitution : The introduction of chlorine atoms enhances antibacterial activity by increasing the lipophilicity of the compound, which facilitates better membrane penetration.

- Sulfonamide Group : This functional group is known for its role in inhibiting bacterial folic acid synthesis, contributing to the compound's antimicrobial properties.

Study 1: Antimicrobial Efficacy

In a comparative study involving various chlorinated anilides, this compound was tested against multiple bacterial strains. The results indicated that it had a broad spectrum of action, particularly effective against resistant strains. The study also noted that the compound's efficacy was maintained even in the presence of efflux pumps commonly associated with antibiotic resistance .

Study 2: Anticancer Potential

Another area of interest is the anticancer potential of this compound derivatives. Preliminary findings suggest that certain derivatives may inhibit cancer cell proliferation with minimal toxicity to normal cells. Further research is warranted to explore this aspect comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.